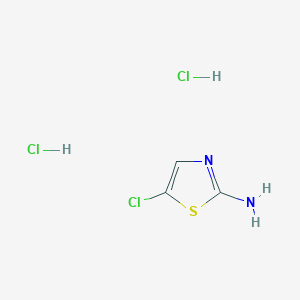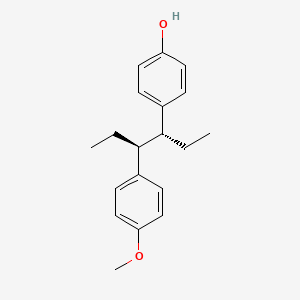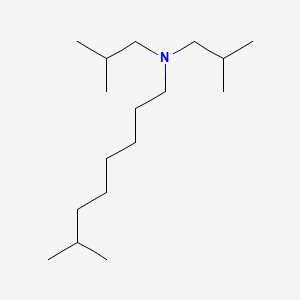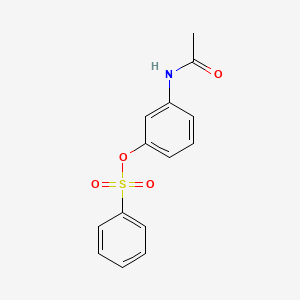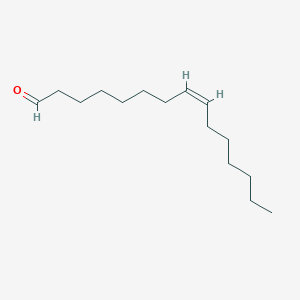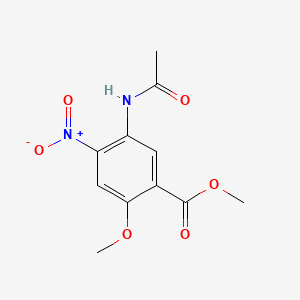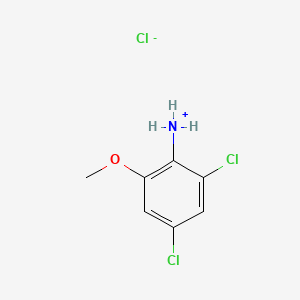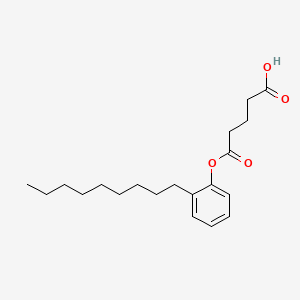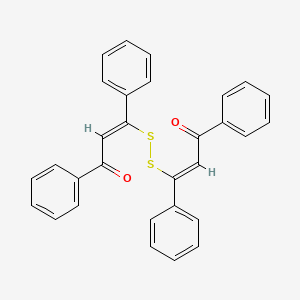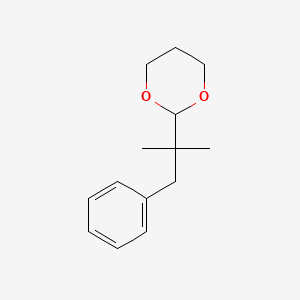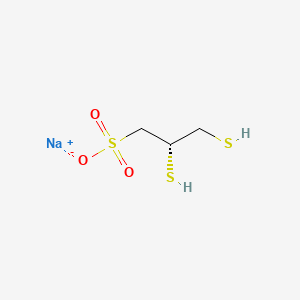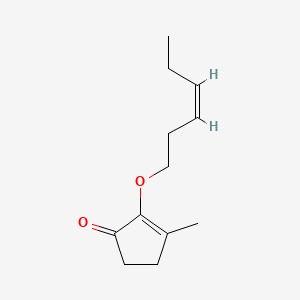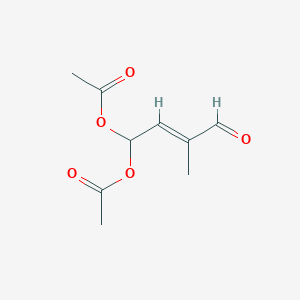
(S-(E))-3,7-Dimethyloct-2-ene-1,6,7-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S-(E))-3,7-Dimethyloct-2-ene-1,6,7-triol is an organic compound characterized by its unique structure, which includes a double bond and multiple hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S-(E))-3,7-Dimethyloct-2-ene-1,6,7-triol typically involves multi-step organic reactions. One common method includes the use of Grignard reagents to introduce the hydroxyl groups, followed by selective oxidation and reduction steps to achieve the desired configuration and double bond placement.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the double bond into a single bond, yielding saturated alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, where reagents like thionyl chloride can replace hydroxyl groups with chlorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
(S-(E))-3,7-Dimethyloct-2-ene-1,6,7-triol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism by which (S-(E))-3,7-Dimethyloct-2-ene-1,6,7-triol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The double bond may participate in electron transfer reactions, affecting redox states and signaling pathways.
Comparación Con Compuestos Similares
(R-(E))-3,7-Dimethyloct-2-ene-1,6,7-triol: Similar structure but different stereochemistry.
3,7-Dimethyloctane-1,6,7-triol: Lacks the double bond, resulting in different chemical properties.
3,7-Dimethyloct-2-ene-1,6-diol: Lacks one hydroxyl group, affecting its reactivity and applications.
This comprehensive overview highlights the significance of (S-(E))-3,7-Dimethyloct-2-ene-1,6,7-triol in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.
Propiedades
Número CAS |
63955-78-2 |
|---|---|
Fórmula molecular |
C10H20O3 |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
(E,6S)-3,7-dimethyloct-2-ene-1,6,7-triol |
InChI |
InChI=1S/C10H20O3/c1-8(6-7-11)4-5-9(12)10(2,3)13/h6,9,11-13H,4-5,7H2,1-3H3/b8-6+/t9-/m0/s1 |
Clave InChI |
FBAPOIPDUVYEKZ-ORZBULNSSA-N |
SMILES isomérico |
C/C(=C\CO)/CC[C@@H](C(C)(C)O)O |
SMILES canónico |
CC(=CCO)CCC(C(C)(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


